molecular formula C18H21N3O3 B5617619 1-[(2-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine

1-[(2-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine

Cat. No. B5617619
M. Wt: 327.4 g/mol
InChI Key: HUUGYOAYNOZMFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical reactions, starting from basic aromatic compounds or acids, proceeding through acetylation, chlorination, or cyclization steps, and finally coupling with piperazine under controlled conditions. For instance, the synthesis of similar compounds has been demonstrated through the acetylation of ferulic acid followed by reaction with piperazine, yielding substituted piperazine derivatives with over 56.9% efficiency (Wang Xiao-shan, 2011). These methodologies underscore the versatility and complexity of synthesizing piperazine-based compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by their cyclic nature, with piperazine serving as a central scaffold that supports various substituents. Structural elucidation techniques such as IR, 1H NMR, and MS are commonly employed to confirm the configurations and substituent positions of these compounds. The structural characterization of a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, through X-ray diffraction, revealed a non-planar configuration with specific dihedral angles, highlighting the detailed structural attributes of such molecules (Shusheng Zhang et al., 2007).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Unfortunately, the specific mechanism of action for “1-[(2-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine” is not available in the current resources .

Safety and Hazards

The safety and hazards associated with a compound are crucial for handling and usage. Unfortunately, the specific safety and hazards information for “1-[(2-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine” is not available in the current resources .

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-15-6-2-3-7-16(15)24-14-18(22)21-12-10-20(11-13-21)17-8-4-5-9-19-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUGYOAYNOZMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

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